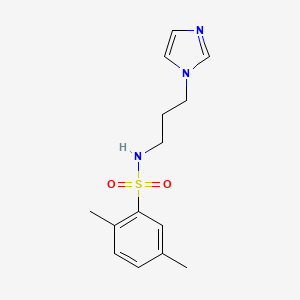

N-(3-Imidazol-1-yl-propyl)-2,5-dimethyl-benzenesulfonamide

Description

Properties

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2S/c1-12-4-5-13(2)14(10-12)20(18,19)16-6-3-8-17-9-7-15-11-17/h4-5,7,9-11,16H,3,6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHBMVKBQNPFAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCCN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Imidazol-1-yl-propyl)-2,5-dimethyl-benzenesulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 3-(imidazol-1-yl)propylamine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-Imidazol-1-yl-propyl)-2,5-dimethyl-benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions on the imidazole ring.

Major Products Formed

Oxidation: N-(3-Imidazol-1-yl-propyl)-2,5-dimethyl-benzenesulfonamide N-oxide.

Reduction: N-(3-Aminopropyl)-2,5-dimethyl-benzenesulfonamide.

Substitution: Various substituted imidazole derivatives depending on the substituent introduced.

Scientific Research Applications

Enzyme Inhibition

N-(3-Imidazol-1-yl-propyl)-2,5-dimethyl-benzenesulfonamide has been identified as a potent and selective inhibitor of human glutaminyl cyclase (QC). This enzyme plays a significant role in the formation of amyloid-beta peptides, which are implicated in Alzheimer's disease. By inhibiting QC, this compound may help in reducing amyloid plaque formation, making it a candidate for further research in neurodegenerative diseases .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Various studies have evaluated its effectiveness against different bacterial strains using methods like the Kirby-Bauer disc diffusion technique. The following table summarizes the antimicrobial activity of related compounds:

| Compound | E. coli | P. aeruginosa | B. subtilis | Zone of Inhibition (mm) |

|---|---|---|---|---|

| N-(3-Imidazol-1-yl-propyl)-2,5-dimethyl-benzenesulfonamide | 15 | 19 | 21 | Varies by concentration |

| Streptomycin | 28 | 32 | 31 | Reference standard |

The presence of the imidazole group enhances its interaction with microbial targets, potentially leading to effective treatments against infections .

Therapeutic Potential

Research indicates that compounds with similar structures exhibit significant biological activity against various targets, including cancer cells and bacteria. The unique scaffold provided by N-(3-Imidazol-1-yl-propyl)-2,5-dimethyl-benzenesulfonamide allows for further functionalization and exploration in drug development.

In particular, studies have shown promising results for antihypertensive and antitumor activities when tested in vivo and in vitro . The following table summarizes findings from recent studies on related compounds:

| Compound | Antihypertensive Activity (EC50 μM) | Antitumor Activity (Inhibition %) |

|---|---|---|

| Compound A | 369.37 ± 10.2 | >90% |

| Compound B | 210.33 ± 11.3 | >85% |

| N-(3-Imidazol-1-yl-propyl)-2,5-dimethyl-benzenesulfonamide | TBD | TBD |

Mechanism of Action

The mechanism of action of N-(3-Imidazol-1-yl-propyl)-2,5-dimethyl-benzenesulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the sulfonamide group can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Structural and Functional Differences

- Benzamides (B1–B11) : These derivatives lack the sulfonamide group but share aromatic substitution patterns. The 4-methoxy (B4) and 4-fluoro (B5) substituents exhibit moderate cytotoxic activity against HEPG2 cells (, Figure 5). However, sulfonamides like the target compound may exhibit enhanced acidity (pKa ~1–2) compared to benzamides (pKa ~8–10), influencing solubility and membrane permeability .

- Acetamides (Compound 41) : The imidazole-propyl group in Compound 41 enables kinase inhibition, suggesting that the target compound’s imidazole moiety could similarly interact with biological targets. However, the sulfonamide group in the target may confer distinct electronic effects, altering binding affinity or metabolic stability .

- N,O-Bidentate Directing Groups (): N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide utilizes an N,O-bidentate group for metal catalysis.

Physicochemical Properties

- The target compound’s sulfonamide group may further elevate melting points due to hydrogen bonding .

- Solubility : Sulfonamides are generally more water-soluble than benzamides at physiological pH due to their acidic sulfonamide proton. This could enhance the target compound’s bioavailability compared to lipophilic benzamides like B4 or B6 .

Biological Activity

N-(3-Imidazol-1-yl-propyl)-2,5-dimethyl-benzenesulfonamide (CAS No. 321717-80-0) is a compound characterized by the presence of an imidazole ring and a benzenesulfonamide moiety. This article explores its biological activities, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features the following structural elements:

- Imidazole Ring : A five-membered heterocyclic structure known for its biological activity.

- Benzenesulfonamide Group : A sulfonamide functional group attached to a benzene ring, commonly associated with antibacterial properties.

The biological activity of N-(3-Imidazol-1-yl-propyl)-2,5-dimethyl-benzenesulfonamide is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Compounds containing imidazole are known to inhibit enzymes by binding to active sites, thereby modulating their activity.

- Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways that regulate cellular functions.

- Biochemical Pathways : It affects multiple biochemical pathways due to the diverse nature of imidazole-containing compounds, suggesting potential roles in various physiological processes.

Anticancer Potential

N-(3-Imidazol-1-yl-propyl)-2,5-dimethyl-benzenesulfonamide has been investigated for its potential anticancer properties. Similar compounds have demonstrated cytotoxic effects against cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | NCI-H460 | 42.30 |

These findings suggest that this compound could be explored further for its anticancer activity.

Enzyme Activation

The imidazole moiety is known for activating certain enzymes, which could lead to beneficial effects in metabolic pathways. This aspect is particularly relevant in the context of drug design aimed at enhancing enzyme activity.

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies have shown that similar imidazole-containing compounds exhibit varying degrees of cytotoxicity against different cancer cell lines. For example, a study reported an IC50 value of 26 µM for a related compound against A549 lung cancer cells, indicating potential for further exploration in therapeutic applications.

- Fluorescence Properties : The conformational changes in complexes formed by similar compounds can lead to different fluorescence properties, which may have implications in diagnostic applications or as markers in biological assays.

- Biological Target Interaction : Research has indicated that imidazole derivatives can modulate the activity of various proteins involved in cell signaling and proliferation, highlighting their potential as therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for N-(3-Imidazol-1-yl-propyl)-2,5-dimethyl-benzenesulfonamide, and how can purity be validated?

- Answer: The synthesis typically involves coupling 2,5-dimethylbenzenesulfonyl chloride with 3-(1H-imidazol-1-yl)propan-1-amine under basic conditions (e.g., using triethylamine in anhydrous DCM). Purity validation requires LCMS analysis (e.g., Rt = 1.05–1.19 min gradient elution) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks . Table 1: Key Analytical Parameters

| Method | Conditions | Target Purity | Reference |

|---|---|---|---|

| LCMS | C18 column, 0.1% HCO₂H in H₂O/MeCN | >98% | |

| HRMS | ESI+, m/z calculated vs. observed | ±5 ppm error |

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Answer:

- ¹H/¹³C NMR: Assign aromatic protons (6.8–7.5 ppm for imidazole and benzene rings) and methyl groups (2.3–2.6 ppm) .

- FT-IR: Confirm sulfonamide (1320–1160 cm⁻¹ for S=O stretches) and imidazole C=N (1600 cm⁻¹) .

- X-ray crystallography (if crystalline): Resolves stereoelectronic effects in the sulfonamide linkage .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Answer: Systematically modify the imidazole substituents (e.g., alkyl chain length) or benzene ring methylation patterns. Evaluate biological activity (e.g., enzyme inhibition) using dose-response assays. Compare with analogs like N-(3-benzyl-2-imino-benzimidazolyl)-propanol derivatives to identify critical pharmacophores .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s solubility limitations in polar solvents?

- Answer: The imidazole ring’s π-π stacking and sulfonamide hydrogen-bonding create a hydrophobic core. Solubility can be improved using co-solvents (e.g., DMSO:water mixtures) or ionic liquid formulations (e.g., imidazolium-based solvents like 1-butyl-2,3-dimethylimidazolium chloride) .

Q. How should contradictory LCMS and NMR data be resolved during characterization?

- Answer: Contradictions often arise from residual solvents (NMR) or ionization artifacts (LCMS). Solutions:

- LCMS: Re-run with alternative ion sources (APCI vs. ESI) to confirm adduct formation .

- NMR: Use deuterated solvents (e.g., DMSO-d₆) and 2D experiments (HSQC, HMBC) to assign overlapping peaks .

Q. What strategies mitigate byproduct formation during Pd-catalyzed modifications of the imidazole ring?

- Answer:

- Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and ligands (XPhos) for cross-coupling reactions .

- Use scavengers (e.g., thiourea) to quench unreacted Pd.

- Monitor reaction progress via TLC (silica, ethyl acetate/hexane) to terminate at 85–90% conversion .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Answer:

- Docking simulations (AutoDock Vina): Map sulfonamide and imidazole groups into enzyme active sites (e.g., carbonic anhydrase).

- MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.